BenchChemオンラインストアへようこそ!

1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid

Chiral Resolution Absolute Configuration Optical Rotation

1-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 33223-78-8) is a bicyclic indane derivative featuring a quaternary carbon center bearing both a methyl group and a carboxylic acid at the 1-position. This α,α-disubstituted architecture distinguishes it from the parent indane-1-carboxylic acid (CAS 14381-42-1) and its methyl ester or amide variants.

Molecular Formula C11H12O2
Molecular Weight 176.215
CAS No. 33223-78-8
Cat. No. B2780301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid
CAS33223-78-8
Molecular FormulaC11H12O2
Molecular Weight176.215
Structural Identifiers
SMILESCC1(CCC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C11H12O2/c1-11(10(12)13)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,12,13)
InChIKeyIJYVZCGPRUQYPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 33223-78-8): Procurement-Relevant Identity and Key Differentiators


1-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 33223-78-8) is a bicyclic indane derivative featuring a quaternary carbon center bearing both a methyl group and a carboxylic acid at the 1-position [1]. This α,α-disubstituted architecture distinguishes it from the parent indane-1-carboxylic acid (CAS 14381-42-1) and its methyl ester or amide variants . The compound serves as a versatile chiral building block—its (S)-enantiomer (CAS 952571-05-0) is separately catalogued—and as a key intermediate in patent-protected therapeutic programs targeting pain, inflammation, and fibrotic disease [2][3]. Its defined stereochemical identity and documented synthetic accessibility via enolate alkylation render it a structurally and functionally non-fungible entity within the indane carboxylic acid family .

Why 1-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 33223-78-8) Cannot Be Generically Substituted


Substitution with indane-1-carboxylic acid, its methyl ester, or 2-carboxylic acid regioisomers introduces risks that cascade through synthetic and biological workflows. The 1-methyl substitution creates a quaternary center whose absence (as in indane-1-carboxylic acid) fundamentally alters acidity (pKa), steric environment, and metabolic stability of derived amides or esters [1]. Moving the carboxyl group to the 2-position (e.g., 1-methylindene-2-carboxylic acid, CAS 66130-41-4) shifts from an indane to an indene scaffold with distinct conjugation and reactivity [2]. Even esterification to methyl indane-1-carboxylate alters the hydrogen-bond donor capacity and downstream amidation chemistry. For medicinal chemistry programs—particularly those involving chiral payloads—the racemic nature of CAS 33223-78-8 and the availability of its resolved (S)-enantiomer (CAS 952571-05-0) make stereochemical specification a critical procurement parameter that generic substitution cannot satisfy [3].

Product-Specific Quantitative Evidence Guide for 1-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 33223-78-8)


Chiral Identity and Enantiomeric Specification for Stereochemically Defined Synthesis

The absolute configuration of the indane-1-carboxylic acid scaffold is definitively established: (+)-indane-1-carboxylic acid possesses the (R)-configuration, providing an unambiguous stereochemical reference for the 1-methyl derivative [1]. The (S)-enantiomer of the target compound (CAS 952571-05-0) is separately catalogued and commercially distinguishable from the racemate (CAS 33223-78-8) by its specific InChI Key (IJYVZCGPRUQYPX-NSHDSACASA-N), which encodes the defined stereocenter [2]. The racemate CAS 33223-78-8 carries the non-stereo InChI Key IJYVZCGPRUQYPX-UHFFFAOYSA-N, confirming its achiral specification . This distinction is critical: optically active methyl indane-1-carboxylates exhibit strong solvent-dependent circular dichroism (CD) with sign inversion between isooctane and methanol [1], meaning that even downstream intermediates require stereochemically defined sourcing.

Chiral Resolution Absolute Configuration Optical Rotation Stereochemical Assignment

Validated Synthetic Route with Reported Yield for Reproducible Scale-Up

A patent-documented synthetic procedure from WO2018/26371 (A1) reports the preparation of 1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid via α-alkylation of indane-1-carboxylic acid . Treatment of 2,3-dihydro-1H-indene-1-carboxylic acid (1 g, 6.17 mmol) with lithium bis(trimethylsilyl)amide (2.06 g, 12.34 mmol, 2.0 equiv) in THF at −20 °C to 35 °C, followed by addition of iodomethane (1.14 g, 8.02 mmol, 1.3 equiv), afforded the target compound (0.45 g, 2.55 mmol) after acidification (pH 5, 6 N HCl) and flash chromatography (10% EtOAc/petroleum ether) . This represents a 41% isolated yield from the parent acid. In contrast, direct procurement of the pre-synthesized compound bypasses the need for strong base handling (LiHMDS), inert atmosphere maintenance, and chromatographic purification, reducing laboratory workflow burden by an estimated 3–5 hours of synthesis time per batch and eliminating the yield-loss risk inherent in the enolate alkylation step .

Organic Synthesis Enolate Alkylation Process Chemistry Building Block

Physicochemical Property Differentiation from Parent Indane-1-carboxylic Acid

The 1-methyl substitution introduces a quaternary carbon center that alters key physicochemical descriptors relative to the parent indane-1-carboxylic acid. The target compound (C₁₁H₁₂O₂, MW 176.21) has a calculated LogP of approximately 1.98 and a topological polar surface area (tPSA) of 37.3 Ų [1]. While directly comparable computed values for indane-1-carboxylic acid (C₁₀H₁₀O₂, MW 162.19) are not reported in the same dataset, the additional methyl group in the target compound predictably increases lipophilicity (ΔLogP estimated at +0.5 to +0.8 units based on Hansch π constants for aliphatic methyl) and molecular weight by 14 Da [2]. The (S)-enantiomer exhibits a computed LogP of 2.2 with 1 rotatable bond and 2 hydrogen-bond acceptors, parameters directly relevant to permeability and metabolic stability predictions [2].

Physicochemical Properties LogP Polar Surface Area Drug-Likeness

Patent-Cited Utility as a Key Intermediate in Therapeutic Development Programs

The indane-1-carboxylic acid scaffold, including 1-methyl-substituted derivatives, is explicitly claimed in multiple therapeutic patents. US Patent 8,552,199 B2 ('Substituted indanes, method for the production thereof, and use thereof as drugs') covers substituted indane compounds wherein the 1-position may bear alkyl substituents including methyl, directly relevant to CAS 33223-78-8 as a synthetic intermediate . Lukogene Therapeutics' patent family (Application US 16633464) claims indene derivatives for cancer treatment, with the 1-methylindane carboxylic acid substructure forming the core scaffold [1]. US Patent Application 20210155615 A1 describes indene derivatives useful in treating pain and inflammation, further validating the therapeutic relevance of this chemotype [2]. These filings collectively establish that the 1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid scaffold is of active commercial and therapeutic interest, distinguishing it from unsubstituted indane carboxylic acids that may lack patent-protected downstream applications.

Medicinal Chemistry Patent Intermediate Drug Discovery Indene Derivatives

Structure-Activity Relationship: 1-Methylation Reduces Anti-Inflammatory Potency—A Defined SAR Baseline for Derivative Design

In a systematic SAR study of 4-aroyl-1-indancarboxylic acids, 1-methylated derivatives (VIII) were explicitly prepared and evaluated alongside tetralin and benzyl analogs [1]. The study established that 1-methylated derivatives showed weaker anti-inflammatory activities than the parent 4-aroyl-1-indancarboxylic acid compounds (I), providing a quantitative SAR direction: methylation at the 1-position attenuates activity in this pharmacophore series [1]. This is a defined, experimentally observed SAR effect—not merely an untested structural modification—and establishes CAS 33223-78-8 as a critical negative control or scaffold-modification tool for probing the steric tolerance of the indane-1-carboxylic acid binding pocket. Without this methylated comparator, the steric constraints of the target receptor site cannot be adequately mapped [1].

Structure-Activity Relationship Anti-inflammatory Indancarboxylic Acid Drug Design

Commercially Defined Purity Specifications vs. Research-Grade Alternatives

Commercially catalogued specifications for CAS 33223-78-8 provide a verifiable quality baseline. Multiple vendors list the compound at 95% purity (HPLC) with available pack sizes ranging from 100 mg to 25 g . This contrasts with the synthetic route which yields the compound as a 'brown solid' requiring flash chromatography for purification, where purity is batch-dependent and must be independently verified . The commercial availability of pre-characterized material at defined purity levels eliminates the analytical burden of in-house purity assessment (NMR, HPLC, LCMS) that accompanies each synthetic batch. For laboratories without immediate access to LiHMDS-mediated enolate chemistry or flash chromatography infrastructure, procurement at 95% purity represents a time-saving of approximately 1–2 days of synthesis and characterization work per batch .

Purity Specification Quality Control Procurement Analytical Chemistry

Best Research and Industrial Application Scenarios for 1-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 33223-78-8)


Chiral Probe Synthesis and Stereochemical Assignment Studies

The established absolute configuration of the indane-1-carboxylic acid scaffold ((+)-(R)) makes CAS 33223-78-8 and its (S)-enantiomer (CAS 952571-05-0) ideal for constructing chiral probes where the stereochemical outcome must be unambiguous [1]. The strong solvent-dependent CD spectra of derived methyl esters provide a built-in chiroptical reporter for conformational analysis [1]. Research groups engaged in asymmetric catalysis or chiral ligand design can use this compound as a rigid, bicyclic scaffold with a quaternary stereocenter that resists racemization.

Medicinal Chemistry SAR Exploration of Steric Tolerance at the Indane 1-Position

The experimentally validated attenuation of anti-inflammatory activity upon 1-methylation provides a defined SAR anchor point [2]. Medicinal chemistry teams developing indane-based therapeutics can use CAS 33223-78-8 as a 'methyl scan' probe to map the steric boundary of the target binding pocket. Its reduced potency relative to the non-methylated parent defines the upper limit of substituent bulk tolerated at the 1-position, guiding subsequent optimization toward smaller substituents or alternative vectors [2].

Patent-Enabled Therapeutic Intermediate for Pain, Inflammation, and Oncology Programs

Multiple active patent families (US 8,552,199 B2, US 16633464, US 20210155615 A1) explicitly encompass 1-substituted indane carboxylic acids within their claimed generic scope [3][4]. CAS 33223-78-8 serves as the direct synthetic entry point to these claimed compound classes. For CROs and pharmaceutical development groups operating under freedom-to-operate considerations, procurement of this specific methylated intermediate—rather than the parent indane-1-carboxylic acid—ensures alignment with the patent-specified substitution pattern and eliminates the need for late-stage α-methylation of advanced intermediates .

Metabolic Stability Enhancement via Quaternary Center Incorporation

The quaternary carbon at the 1-position blocks metabolic α-hydroxylation of the carboxyl-bearing carbon—a common Phase I metabolic Soft spot for arylacetic acid and indane-1-carboxylic acid derivatives [1]. The increased LogP (~1.98–2.2 vs. estimated ~1.2–1.5 for the parent acid) without altering tPSA or hydrogen-bond donor/acceptor count further supports passive membrane permeability [5]. This compound is suitable for incorporation into CNS-targeted fragment libraries or PROTAC linker designs where the quaternary center provides both conformational restriction and metabolic shielding.

Quote Request

Request a Quote for 1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.